
N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide, commonly known as dichlobenil, is a widely used herbicide. It is a white crystalline solid that is slightly soluble in water. Dichlobenil is used to control the growth of weeds in a variety of agricultural and horticultural settings.
科学的研究の応用
Dichlobenil has been extensively researched for its use as an herbicide. It has been shown to be effective in controlling the growth of a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Dichlobenil has also been studied for its potential use in the treatment of certain diseases, including cancer and Alzheimer's disease.
作用機序
Dichlobenil works by inhibiting the synthesis of cellulose, a key component of plant cell walls. This causes the cell walls to weaken and eventually break down, leading to the death of the plant. Dichlobenil is considered a pre-emergent herbicide, meaning that it is applied to the soil before the weeds have a chance to germinate.
Biochemical and Physiological Effects:
Dichlobenil has been shown to have a low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic invertebrates and some plant species. Dichlobenil has been shown to have a half-life of approximately 30 days in soil, meaning that it can persist in the environment for a significant amount of time.
実験室実験の利点と制限
One advantage of using dichlobenil in lab experiments is its effectiveness in controlling weed growth. This can help to ensure that the experimental conditions are consistent and that the results are reliable. However, the use of dichlobenil can also introduce confounding variables, such as changes in soil composition and microbial activity.
将来の方向性
There are several potential future directions for research on dichlobenil. One area of interest is its potential use in the treatment of Alzheimer's disease. Some studies have suggested that dichlobenil may be able to inhibit the formation of amyloid beta, a protein that is associated with the development of Alzheimer's disease. Another area of interest is the potential use of dichlobenil in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Additionally, further research is needed to better understand the long-term environmental impacts of dichlobenil use.
合成法
Dichlobenil can be synthesized through a reaction between 3,4-dichlorophenol and tert-butyl carbamate. The reaction is catalyzed by acetic anhydride and pyridine. The resulting product is then treated with acetic anhydride and sodium acetate to form dichlobenil.
特性
IUPAC Name |
N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3/c1-13(2,3)17-12(19)16-11(18)7-20-8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHLBBACNQFKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)COC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

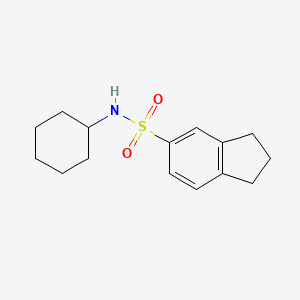

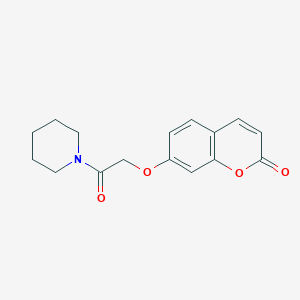
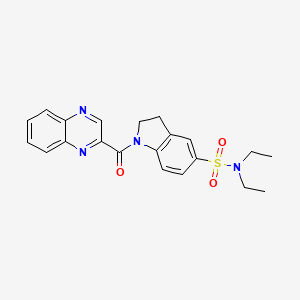

![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)
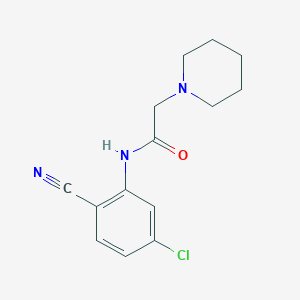

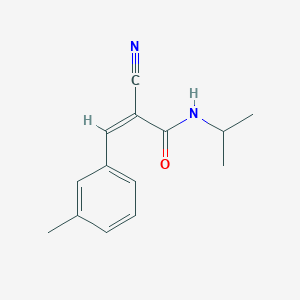
![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)


![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)
![Dimethyl 3-methyl-5-[(4-methylsulfonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480178.png)